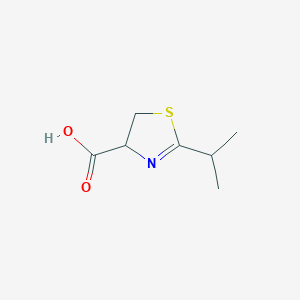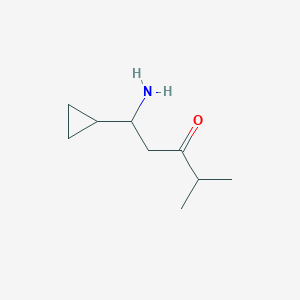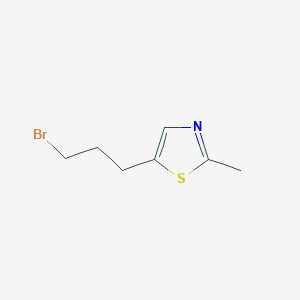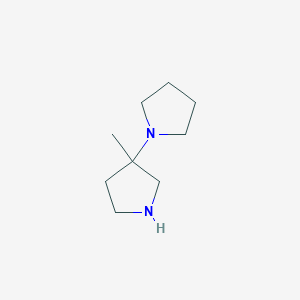
3'-Methyl-1,3'-bipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-1,3’-bipyrrolidine is an organic compound with the molecular formula C₉H₁₈N₂ It is a bipyrrolidine derivative, characterized by the presence of a methyl group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-1,3’-bipyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-pyrrolidinol with suitable reagents to form the desired bipyrrolidine structure. The reaction conditions often include the use of solvents like toluene or xylene, and the process may involve steps such as refluxing and reduction .
Industrial Production Methods: Industrial production of 3’-Methyl-1,3’-bipyrrolidine may follow similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-1,3’-bipyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3’-Methyl-1,3’-bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 3’-Methyl-1,3’-bipyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, influencing their activity and leading to various biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the synthesis of coordination polymers.
3,4’-Bipyridine: Used in the treatment of congestive heart failure due to its phosphodiesterase inhibitory activity
Uniqueness: 3’-Methyl-1,3’-bipyrrolidine is unique due to the presence of the methyl group at the 3’ position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other bipyrrolidine derivatives and contributes to its specific properties and applications.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-3-pyrrolidin-1-ylpyrrolidine |
InChI |
InChI=1S/C9H18N2/c1-9(4-5-10-8-9)11-6-2-3-7-11/h10H,2-8H2,1H3 |
InChI Key |
BTLSAKLLSYXFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


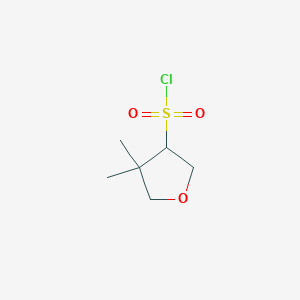

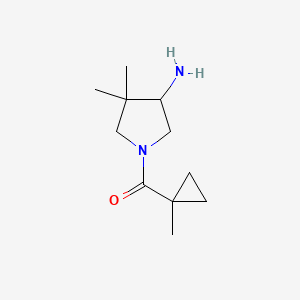
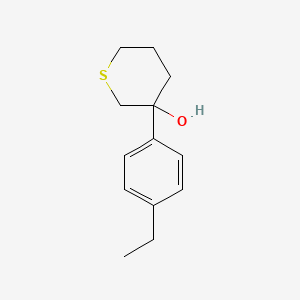
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
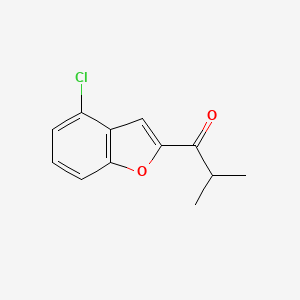
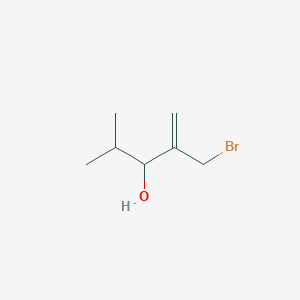

![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)

